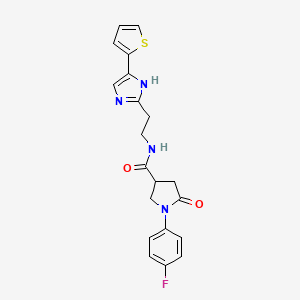
1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O2S and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Tuberculosis Treatment Research
In the study of novel Mycobacterium tuberculosis GyrB inhibitors, derivatives related to the chemical compound have shown promise. Specifically, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated significant activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and showed non-cytotoxic properties at certain concentrations. This highlights the potential of such compounds in tuberculosis research and treatment development (Jeankumar et al., 2013).
2. Antimicrobial Research
Compounds structurally similar to 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide have been explored for their antimicrobial properties. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic moieties, were synthesized and evaluated for antimicrobial activities. Some demonstrated notable effectiveness against test microorganisms, highlighting their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
3. Cancer Research
Related compounds have also been investigated in cancer research. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, due to their efficacy in inhibiting tumor growth in certain cancer models, have potential applications in cancer therapeutics (Schroeder et al., 2009).
4. Synthesis of Heterocyclic Compounds
The compound and its derivatives have been used in the synthesis of various heterocyclic compounds. For instance, research into the synthesis of imidazo[1,5-a]pyridines and their derivatives from carboxylic acids and 2-methylaminopyridines has shown the versatility of such compounds in creating diverse chemical structures (Crawforth & Paoletti, 2009).
5. Development of Fluorescent Sensors
Heteroatom-containing organic fluorophores related to this compound have been designed and synthesized for use as fluorescent sensors. These compounds demonstrate properties such as aggregation-induced emission and can function as sensors for detecting acidic and basic organic vapors, showcasing their potential in analytical chemistry and materials science (Yang et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-14-3-5-15(6-4-14)25-12-13(10-19(25)26)20(27)22-8-7-18-23-11-16(24-18)17-2-1-9-28-17/h1-6,9,11,13H,7-8,10,12H2,(H,22,27)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORYGZANBWVQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)
![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)
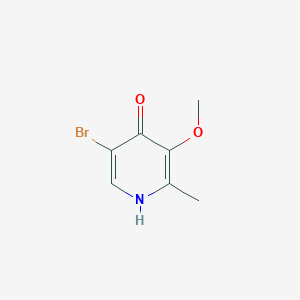
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)
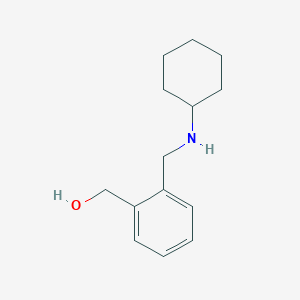
![N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2714947.png)

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2714951.png)
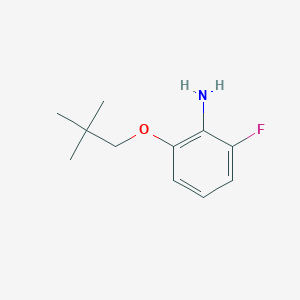
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)
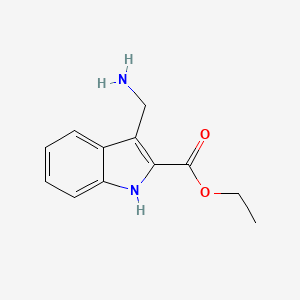

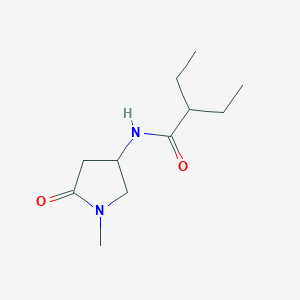
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2714963.png)